molecular formula C13H17NO3 B7472706 methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

Cat. No. B7472706
M. Wt: 235.28 g/mol
InChI Key: BDZXERTZRHEVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate is a chemical compound that is commonly used in scientific research. It is a synthetic derivative of indole, which is a naturally occurring organic compound. Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other synthetic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis of methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate involves the condensation of indole-2-carboxylic acid with diethyl malonate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is then subjected to a series of chemical reactions, including esterification and decarboxylation, to produce the final product.

Scientific Research Applications

Methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. It is also used as a fluorescent probe in biological imaging studies.

properties

IUPAC Name

methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7-10-8(14-11(7)12(16)17-4)5-13(2,3)6-9(10)15/h14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZXERTZRHEVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.